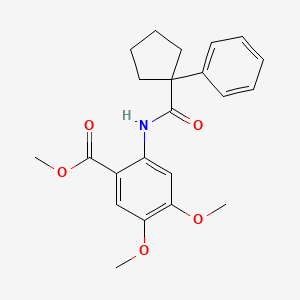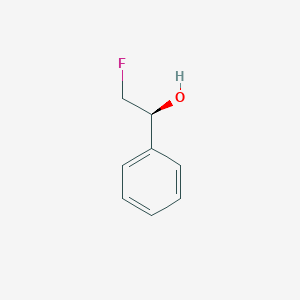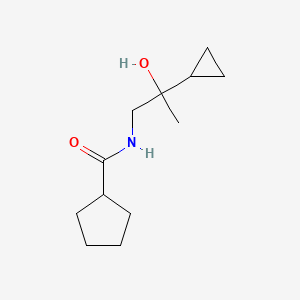
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was achieved using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst at room temperature. This method provided the best yields in acetonitrile and was followed by recrystallization in toluene to obtain crystals suitable for X-ray study .
Molecular Structure Analysis
The molecular and crystal structure of the synthesized compound was analyzed and compared with the structure of the non-acylated precursor. The study detailed the role of intra- and intermolecular weak interactions, including hydrogen bonds and π interactions. The Hirshfeld surfaces analysis was employed to identify these interactions, which revealed similar sandwich structures in both the acylated and non-acylated compounds, with primary layers of strong hydrogen bonds and secondary layers of weaker interactions .
Chemical Reactions Analysis
The reaction of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolines with lead tetraacetate in dichloromethane resulted in the formation of o-quinol acetates. Further treatment with acetic acid led to different products depending on the substituents present. For example, N-acetyl and N-methanesulfonyl derivatives underwent elimination of a benzylic proton and subsequent cleavage of a bond to form N,N-dialkylmethanesulfonamide and other related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its molecular structure. The presence of strong and weak interactions within the crystal lattice can influence its solubility, melting point, and other physical properties. The acylation of the sulfonamide group and the subsequent interactions within the crystal structure are likely to affect the compound's reactivity and stability as well .
In the context of biological activity, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound , have been shown to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). These studies suggest that modifications to the sulfonamide group, such as replacing the -NH- with a methylene group, can influence the lipophilicity and potency of the compounds, potentially affecting their ability to cross the blood-brain barrier and their selectivity for the target enzyme .
The synthesis of carbocyclic substituted N-methanesulfonyl-isoindolines, which are related to the compound of interest, involves cyclization under basic conditions and can serve as precursors for unsymmetrically substituted 2H-isoindoles. The sulfonyl residue in these compounds acts as both a protecting group and a leaving group, which is an important consideration in the synthesis and reactivity of such molecules .
科学的研究の応用
Organic Synthesis and Chemical Reactions
The compound has been studied in the context of organic synthesis, particularly in the formation and reaction of N-acyl- and N-methanesulfonyl tetrahydroisoquinoline derivatives. For instance, oxidation reactions involving N-acyl and N-methanesulfonyl tetrahydroisoquinoline have been examined, demonstrating quantitative production of specific compounds through lead tetraacetate oxidation in dichloromethane. These studies offer insights into the synthesis of complex organic molecules and their subsequent reactions, which are crucial for developing new chemical entities and understanding reaction mechanisms (Hoshino et al., 2001).
Enzyme Interaction Studies
The interaction of methanesulfonyl derivatives with enzymes has been another area of focus. Research has shown that methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, forming a methanesulfonyl enzyme derivative. This interaction is crucial for understanding the biochemical pathways involving these enzymes and the potential for developing enzyme inhibitors with therapeutic applications (Kitz & Wilson, 1963).
Pharmacological Applications
In pharmacology, quinolinyl sulfonamides, including compounds structurally similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These inhibitors have been shown to exhibit varying inhibitory potencies based on different metal forms of the enzyme, highlighting their potential in drug development and the importance of metal ions in enzyme activity (Huang et al., 2006).
Structural and Molecular Studies
Structural studies involving N-acetyl tetrahydroisoquinoline sulfonamide derivatives have provided valuable information on the molecular and crystal structures of these compounds. Such research is foundational for understanding the properties of these molecules, including their stability, reactivity, and potential applications in various fields, from materials science to pharmaceuticals (Bougheloum et al., 2013).
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) derivatives, to which this compound belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiq derivatives are known to impact a range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9(15)14-6-5-10-3-4-12(7-11(10)8-14)13-18(2,16)17/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKXFRGMSDUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)


![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)
![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)
![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)

![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)
![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)